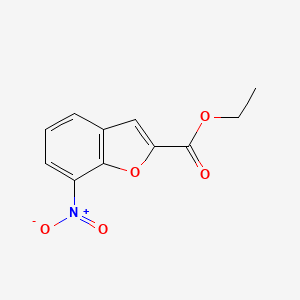

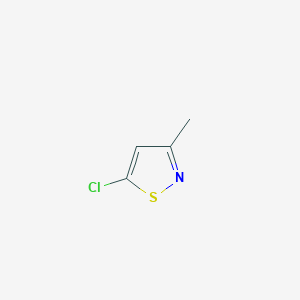

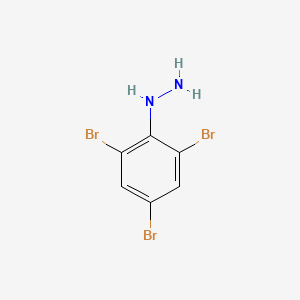

![molecular formula C13H9NO B1611307 2'-羟基[1,1'-联苯]-4-碳腈 CAS No. 127703-35-9](/img/structure/B1611307.png)

2'-羟基[1,1'-联苯]-4-碳腈

描述

2-Hydroxy[1,1'-biphenyl]-4-carbonitrile (HBC) is an important organic compound used in a variety of scientific research applications. It is a highly versatile molecule that has been used for a wide range of experiments, from biochemical and physiological studies to synthetic methods. HBC is a relatively new compound, but it has already made an impact in the scientific community due to its unique properties.

科学研究应用

腐蚀抑制

2'-羟基[1,1'-联苯]-4-碳腈衍生物已被广泛研究其腐蚀抑制性能。例如,对包括这种化合物变体的新奎诺啉衍生物进行的计算研究表明它们在抑制铁的腐蚀方面的有效性。这些研究涉及量子化学和分子动力学模拟方法,突出了腐蚀抑制与各种全局反应性描述符之间的关系 (Erdoğan等,2017)。类似地,另一项研究探讨了类似奎诺啉衍生物在酸性介质中对低碳钢的腐蚀缓解效应,确认了它们的高抑制效率和表面吸附性能 (Singh, Srivastava, & Quraishi, 2016)。

选择性阳离子受体

这些化合物在合成作为选择性阳离子受体的材料方面也具有重要意义。一项研究专注于合成4-叔丁基卡利克斯[4]芳烃腈,使用2'-羟基[1,1'-联苯]-4-碳腈的衍生物,揭示了对Hg²⁺比其他阳离子更有效和选择性的阳离子受体。这通过各种光谱方法进一步研究 (Tabakci, Alici, & Karatas, 2013)。

荧光和比色检测

此外,这种化合物的衍生物已被用于开发用于水溶液中离子的选择性双模式(荧光和比色)测定的探针。例如,一种联苯腈衍生物被用于选择性检测HSO3⁻离子,展示了显著的吸收和荧光光谱变化 (Han等,2021)。

抗菌活性

还进行了关于具有抗菌性能的联苯腈衍生物的合成研究。一项研究合成了一系列这种衍生物并对其进行了抗菌活性筛选,发现几种化合物与氨苄青霉素等标准抗生素具有相同的效力 (Patel & Karia, 2016)。

液晶中的相变

这些化合物在液晶混合物中的相性质和分子极化率研究中发挥作用。涉及含有2'-羟基[1,1'-联苯]-4-碳腈衍生物的混合物的研究已进行,以观察转变温度和光学纹理,为液晶研究领域提供了宝贵的见解 (Shahina et al., 2016)。

合成方法

最后,这种化合物参与了各种合成方法。例如,一项研究描述了从联苯-4-羧酰胺制备联苯-4-碳腈,突出了最佳反应参数和环境考虑 (Yong-jia, 2009)。

作用机制

Target of Action

It’s known that phenolic compounds like this can interact with a wide range of biological targets, including proteins and enzymes .

Mode of Action

Phenolic compounds are known to interact with their targets through various mechanisms, such as proteolysis .

Biochemical Pathways

Phenolic compounds are mainly biosynthesized by the shikimic acid pathway in advanced plants, and shikimate is the key central metabolite for the synthesis of complex phenolics . Phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism .

Pharmacokinetics

The pharmacokinetics of phenolic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the individual’s metabolic capacity .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyanophenyl)phenol. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of phenolic compounds .

属性

IUPAC Name |

4-(2-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKGZMRMGIXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560393 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127703-35-9 | |

| Record name | 2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

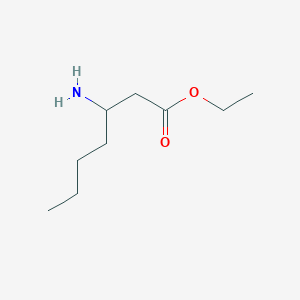

![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)

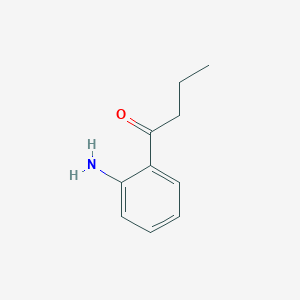

![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)